6-Amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C6H4F3N3O2 and a molecular weight of 207.11 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, which is further substituted with an amino group and a carboxylic acid group. The unique structure of this compound makes it a valuable building block in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of 5-(trifluoromethyl)pyridazine-3-carboxylic acid with ammonia to introduce the amino group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 6-Amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but lacks the amino group.
5-(Trifluoromethyl)pyridazine-3-carboxylic acid: Similar structure but lacks the amino group.
6-Amino-5-(trifluoromethyl)pyrimidine-4-carboxylic acid: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
6-Amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the amino group on the pyridazine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C6H4F3N3O2 |
---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
6-amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)2-1-3(5(13)14)11-12-4(2)10/h1H,(H2,10,12)(H,13,14) |
InChI Key |
IXERYQGURQPMLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.